molecular formula C9H16N2O3 B020240 (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid CAS No. 192725-50-1

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Cat. No. B020240
M. Wt: 200.23 g/mol
InChI Key: AFGBRTKUTJQHIP-ZETCQYMHSA-N
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Description

Synthesis Analysis

Uracil derivatives, closely related to (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, are synthesized through methods involving elementary analyses, mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) techniques. The synthesis process is characterized by the formation of specific crystalline structures, verified through X-ray diffraction studies, demonstrating distinct molecular arrangements and interactions such as hydrogen bonding patterns that contribute to their stability and reactivity (Yao et al., 2013).

Molecular Structure Analysis

The molecular structure of uracil derivatives is elucidated using X-ray crystallography, revealing specific crystallization patterns and hydrogen bonding interactions. These structures exhibit monoclinic space groups with precise cell dimensions, highlighting the detailed molecular geometry and intermolecular forces that influence their chemical behavior (Yao et al., 2013).

Chemical Reactions and Properties

Uracil derivatives undergo various chemical reactions that illustrate their reactivity and potential for further chemical modifications. These reactions include interactions with DNA, as indicated by UV spectra, suggesting electrostatic binding mechanisms. The thermal stability of these compounds is also studied using DSC-TGA techniques, providing insights into their behavior under different temperature conditions (Yao et al., 2013).

Scientific Research Applications

Antagonists for Osteoporosis Treatment

The compound 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, a derivative of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound, along with its analogs, exhibits significant efficacy in in vivo models of bone turnover and is being developed for the treatment of osteoporosis (Coleman et al., 2004).

Hybrid Anticonvulsants

A focused library of compounds, including 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, has been synthesized as potential new hybrid anticonvulsants. These molecules combine chemical fragments of known antiepileptic drugs and have shown broad-spectrum anticonvulsant activity in preclinical models (Kamiński et al., 2016).

Inhibition of Mycolic Acid Biosynthesis

Derivatives of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid have been explored as potential inhibitors of mycolic acid biosynthesis in mycobacteria. This research could contribute to developing new treatments for mycobacterial infections, such as tuberculosis (Hartmann et al., 1994).

Structural and UV Studies

Uracil derivatives of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid have been synthesized and characterized, providing insights into their molecular structures and interactions, such as DNA binding via electrostatic interactions (Yao et al., 2013).

Antitumor Activities

Compounds derived from (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate have demonstrated selective antitumor activities. This research contributes to the development of new cancer therapies (Xiong Jing, 2011).

Malaria Diagnostic Markers

In a study to identify urinary biomarkers for malaria, metabolites related to (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid were discovered. These findings could lead to the development of new diagnostic tools for malaria (Tritten et al., 2013).

properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBRTKUTJQHIP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448043
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

CAS RN

192725-50-1
Record name (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192725-50-1
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Record name (S)-3-Methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
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Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
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Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
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Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DA Dickman - Current Drug Synthesis, 2022 - Wiley Online Library
The advent of acquired immunodeficiency syndrome in the 1980s, which is a degenerative disease of the immune system, became one of the most vexing problems in medicine to curtail…
Number of citations: 1 onlinelibrary.wiley.com
P Malik, S Jain, P Jain, J Kumawat… - Archiv der …, 2022 - Wiley Online Library
The outbreak of the coronavirus pandemic COVID‐19 created by its severe acute respiratory syndrome corona virus‐2 (SARS‐CoV‐2) variant, known for producing a very severe acute …
Number of citations: 4 onlinelibrary.wiley.com
S Kundu, D Sarkar - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
Severe Acute Respiratory Syndrome (SARS) aka SARS-CoV spread over southern China for the first time in 2002-2003 and history repeated again since last year and took away lives …
Number of citations: 1 www.ingentaconnect.com
R Vardanyan, V Hruby - Synthesis of best-seller drugs, 2016 - ncbi.nlm.nih.gov
Antiviral Drugs - PMC Back to Top Skip to main content NIH NLM Logo Access keys NCBI Homepage MyNCBI Homepage Main Content Main Navigation Search PMC Full-Text Archive …
Number of citations: 25 www.ncbi.nlm.nih.gov

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